molecular formula C13H13ClFNO3 B15223845 (E)-ethyl 3-(3-acetamido-6-chloro-2-fluorophenyl)acrylate

(E)-ethyl 3-(3-acetamido-6-chloro-2-fluorophenyl)acrylate

Cat. No.: B15223845
M. Wt: 285.70 g/mol
InChI Key: YWUKYCZNFYNFGX-QPJJXVBHSA-N
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Description

(E)-ethyl 3-(3-acetamido-6-chloro-2-fluorophenyl)acrylate is an α,β-unsaturated ester featuring a substituted phenyl group with acetamido, chloro, and fluoro substituents. The (E)-configuration of the acrylate moiety is critical for its electronic and steric properties, which influence reactivity in catalytic processes such as hydrogenation or cross-coupling reactions.

Properties

Molecular Formula

C13H13ClFNO3

Molecular Weight

285.70 g/mol

IUPAC Name

ethyl (E)-3-(3-acetamido-6-chloro-2-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C13H13ClFNO3/c1-3-19-12(18)7-4-9-10(14)5-6-11(13(9)15)16-8(2)17/h4-7H,3H2,1-2H3,(H,16,17)/b7-4+

InChI Key

YWUKYCZNFYNFGX-QPJJXVBHSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=CC(=C1F)NC(=O)C)Cl

Canonical SMILES

CCOC(=O)C=CC1=C(C=CC(=C1F)NC(=O)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-3-(3-acetamido-6-chloro-2-fluorophenyl)acrylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-acetamido-6-chloro-2-fluoroaniline and ethyl acrylate.

    Reaction Conditions: The reaction is usually carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of Ethyl (E)-3-(3-acetamido-6-chloro-2-fluorophenyl)acrylate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(3-acetamido-6-chloro-2-fluorophenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reducing agent used.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl (E)-3-(3-acetamido-6-chloro-2-fluorophenyl)acrylate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include:

(E)-ethyl-3-acetamido-2-fluoro-3-phenylacrylate (): Differs by replacing the 6-chloro substituent with a phenyl group.

(E)-ethyl 3-(1-cyclohexyl-6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-3-yl)acrylate (): Features a heterocyclic substituent instead of the chloro-fluorophenyl group.

Property Target Compound (E)-ethyl-3-acetamido-2-fluoro-3-phenylacrylate Heterocyclic Analog
Key Substituents 3-acetamido, 6-chloro, 2-fluoro 3-acetamido, 2-fluoro, phenyl Imidazo-pyrrolo-pyrazine, tosyl, cyclohexyl
Electronic Effects Strong electron-withdrawing (Cl, F) Moderate (F, phenyl) Electron-deficient heterocycle
Hydrogen Bonding Acetamido (NH, C=O) Acetamido (NH, C=O) Tosyl (S=O), heterocyclic N
Synthetic Yield Not reported Not explicitly stated (see Table 1 in ) 70% (Step 1), 37.2% (Step 2)

Reactivity in Catalytic Hydrogenation

highlights the Ni-catalyzed asymmetric hydrogenation of (E)-ethyl-3-acetamido-2-fluoro-3-phenylacrylate, achieving high enantiomeric excess under optimized conditions (Table 1, ). The target compound’s 6-chloro substituent may alter reactivity due to:

  • Steric hindrance : The chloro group’s bulk compared to phenyl could reduce catalytic efficiency unless ligands are optimized.

In contrast, the heterocyclic analog in underwent Pd-catalyzed cross-coupling followed by hydrolysis, suggesting that steric and electronic profiles of substituents dictate synthetic pathways .

Physicochemical Properties

  • Solubility : The chloro and fluoro groups in the target compound likely reduce solubility in polar solvents compared to the phenyl analog.
  • Stability : Electron-withdrawing substituents may enhance stability against hydrolysis relative to esters with electron-donating groups.

Crystallographic Considerations

The acetamido group’s hydrogen-bonding capability could influence crystal packing, a factor critical in pharmaceutical crystallization processes.

Research Findings and Data Gaps

  • Catalytic Hydrogenation : The phenyl analog’s successful Ni-catalyzed hydrogenation () suggests that the target compound may require ligand-modified catalysts (e.g., chiral phosphine ligands) to accommodate chloro substituents.
  • Structural Data: No direct crystallographic data for the target compound were found, but SHELX programs (e.g., SHELXL, SHELXT) are industry standards for such analyses .

Biological Activity

(E)-ethyl 3-(3-acetamido-6-chloro-2-fluorophenyl)acrylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of an ethyl acrylate backbone substituted with a 3-acetamido-6-chloro-2-fluorophenyl group. This structural configuration is believed to contribute to its biological efficacy. The general formula can be represented as follows:

C13H14ClFNO2\text{C}_{13}\text{H}_{14}\text{Cl}\text{F}\text{N}\text{O}_{2}

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of (E)-ethyl 3-(3-acetamido-6-chloro-2-fluorophenyl)acrylate against various pathogens. The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The MIC values for the compound were determined in vitro, revealing potent antibacterial effects. For instance, the compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

PathogenMIC (μg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25

The mechanism by which (E)-ethyl 3-(3-acetamido-6-chloro-2-fluorophenyl)acrylate exerts its antimicrobial effects involves the inhibition of key bacterial enzymes. It has been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial replication and survival.

Inhibition Potency

The IC50 values for these enzymatic inhibitors were reported as follows:

EnzymeIC50 (μM)
DNA Gyrase12.27 - 31.64
DHFR0.52 - 2.67

These findings suggest that the compound may disrupt essential metabolic pathways in bacteria, leading to cell death .

Case Studies

  • Synergistic Effects : In combination studies, (E)-ethyl 3-(3-acetamido-6-chloro-2-fluorophenyl)acrylate displayed synergistic effects with established antibiotics like Ciprofloxacin and Ketoconazole, significantly reducing their MICs when used together .
  • Biofilm Formation : The compound also exhibited a strong ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming Ciprofloxacin in terms of biofilm reduction percentage .

Safety Profile

In terms of safety, hemolytic activity studies indicated that the compound has low toxicity, with hemolysis percentages ranging from 3.23% to 15.22% , suggesting it is relatively safe for use in therapeutic contexts .

Q & A

Basic Question

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced splitting patterns, acetamido proton resonance at ~2.1 ppm) .
  • HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>98%) and detect hydrolyzed byproducts .
  • Elemental Analysis : Validate stoichiometry (C, H, N, Cl, F) within 0.3% theoretical values.

How should researchers address contradictions between spectroscopic and computational data?

Advanced Question
Discrepancies (e.g., unexpected NOE correlations vs. DFT-predicted conformers) require:

Multi-technique validation : Combine 2D NMR (COSY, NOESY) with temperature-dependent crystallography to probe dynamic effects .

DFT refinement : Re-optimize structures using Gaussian09 (B3LYP/6-311+G(d,p)) with implicit solvent models to match experimental data .

Error analysis : Evaluate systematic biases in crystallographic data (e.g., absorption corrections in SHELXL ).

What solubility and stability considerations are critical for experimental design?

Basic Question

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Pre-saturate solvents to avoid precipitation during reactions .
  • Stability : Store at -20°C under argon to prevent ester hydrolysis. Monitor degradation via TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) .

What computational tools are suitable for modeling electronic properties and reactivity?

Advanced Question

  • Molecular docking : Use AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes with fluorophenyl-binding pockets) .
  • TDDFT calculations : Simulate UV-Vis spectra (CAM-B3LYP functional) to correlate with experimental λmax values .
  • ORTEP-3 : Generate publication-quality thermal ellipsoid diagrams to visualize anisotropic displacement parameters .

How can structure-activity relationship (SAR) studies optimize bioactivity?

Advanced Question

  • Functional group modulation : Replace the 6-chloro substituent with bromo or nitro groups to assess halogen-dependent activity .
  • Scaffold hopping : Compare acrylate bioactivity with amide or ketone analogs using in vitro assays (e.g., kinase inhibition ).
  • Crystallographic SAR : Correlate hydrogen-bonding interactions (e.g., N-H⋯O motifs ) with IC50 values to guide lead optimization.

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